molecular formula C13H11ClN2O B1266339 2-amino-5-chloro-N-phenylbenzamide CAS No. 15949-49-2

2-amino-5-chloro-N-phenylbenzamide

Cat. No.: B1266339
CAS No.: 15949-49-2
M. Wt: 246.69 g/mol
InChI Key: GVKLEKQYSCBIDA-UHFFFAOYSA-N
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Description

2-amino-5-chloro-N-phenylbenzamide is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Evaluation and Molecular Modeling

Benzanilide derivatives have shown significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer. Notably, compounds synthesized from 2-amino-5-chloro-benzanilide displayed considerable selectivity and potency in these applications. Quantitative Structure–Activity Relationship (QSAR) studies further enhanced the understanding of these compounds, guiding the development of more effective cancer treatments (Tomorowicz et al., 2020).

Histone Deacetylase Inhibition

New benzamide derivatives, including those based on 2-amino-5-chloro-benzanilide, have been synthesized and evaluated for their inhibitory activity against histone deacetylase, a crucial enzyme in epigenetic regulation. These compounds have shown varying degrees of effectiveness, with some demonstrating significant potential for further therapeutic development (Suzuki et al., 1999).

Anticonvulsant Activity

Studies have shown that 2- and 3-aminobenzanilides, which include 2-amino-5-chloro-benzanilide, possess anticonvulsant properties. These compounds have been tested against seizures induced by various methods in mice, with some derivatives demonstrating effectiveness comparable to established anticonvulsant drugs (Clark et al., 1986).

Antiproliferative Activity

Certain 2-amino-5-chloro-benzanilide derivatives have been identified for their potential in inhibiting the proliferation of tumor cells. These compounds, through various synthetic pathways, have exhibited notable activity against different human tumor cell lines, underscoring their potential as antitumor agents (Sławiński & Gdaniec, 2005).

Mosquito Larvicidal Effects

Derivatives of 2-amino-5-chloro-benzanilide have been investigated for their effectiveness in controlling mosquito populations. Some of these compounds have shown promising results in both laboratory and field studies, indicating potential applications in mosquito control strategies (Schaefer et al., 1978).

Properties

IUPAC Name

2-amino-5-chloro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKLEKQYSCBIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166668
Record name Benzanilide, 2-amino-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15949-49-2
Record name Benzanilide, 2-amino-5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015949492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzanilide, 2-amino-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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